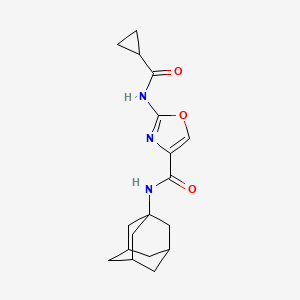
N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide often involves multi-step synthetic routes, including the formation of the adamantane backbone, incorporation of the oxazole ring, and the introduction of cyclopropanecarboxamido groups. Microwave-assisted synthesis methods have been applied for the efficient coupling of adamantyl moieties with N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showcasing the adaptability of adamantane in chemical synthesis (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of a rigid, cage-like adamantane core, providing a unique three-dimensional framework conducive to specific molecular interactions. The crystal structure analysis of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, highlights the capacity of such molecules to form stable crystalline structures, useful in determining their stereochemical attributes and aiding in the design of molecules with desired biological activities (Lu et al., 2021).
Chemical Reactions and Properties
Adamantane and its derivatives participate in various chemical reactions, leveraging the reactivity of the cyclopropane and oxazole moieties for further functionalization. The adamantane structure contributes to the stability and reactivity of these compounds, enabling the exploration of a wide range of chemical transformations. The synthesis and functionalization of adamantane-based compounds have been extensively studied, demonstrating their versatility in organic synthesis and potential applications in developing new chemical entities (Odyntsova, 2017).
Physical Properties Analysis
The physical properties of adamantane derivatives, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The bulky adamantane core imparts a high degree of molecular rigidity, affecting the compound's physical state and its behavior in different solvents. These properties are crucial in determining the compound's suitability for various applications, particularly in pharmaceutical formulations (Soselia et al., 2020).
Chemical Properties Analysis
The chemical properties of N-((3s,5s,7s)-adamantan-1-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide and similar compounds are characterized by their stability, reactivity, and interactions with biological molecules. The adamantane core contributes to the high stability of these compounds under various conditions, while the functional groups attached to this core determine their reactivity and potential biological activity. The interaction of these compounds with biological targets can be influenced by their ability to form hydrogen bonds and other non-covalent interactions, which is critical in the context of drug design and medicinal chemistry applications (Dybowski et al., 2020).
Applications De Recherche Scientifique
Analytical Characterization
One study delves into the comprehensive analytical characteristics of adamantane derivatives, focusing on their identification through various spectroscopic and chromatographic techniques. Such detailed analytical data are crucial for forensic, toxicological, and clinical purposes, highlighting the importance of these compounds in legal and medical investigations (Dybowski et al., 2020).
Antiviral Activity
Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. A study demonstrated the synthesis of adamantyl-substituted carboxamide derivatives with significant anti-influenza activity, showcasing the potential of these compounds in developing new antiviral drugs (Göktaş et al., 2012).
Antimicrobial and Anti-Inflammatory Applications
Research into adamantane-isothiourea hybrid derivatives reveals their potent broad-spectrum antibacterial activity and in vivo hypoglycemic effects, suggesting their use in treating bacterial infections and diabetes (Al-Wahaibi et al., 2017). Another study focused on the synthesis of novel adamantane derivatives, highlighting their cytotoxic effects against cancer cell lines and their potential in cancer therapy (Turk-Erbul et al., 2021).
Metabolic Profiling and Drug Development
Adamantane compounds' metabolic profiling is essential for understanding their pharmacokinetics and enhancing drug design. A study identified oxidative metabolites of a synthetic cannabinoid with an adamantyl group, providing insights into the metabolic pathways of these compounds (Honrao et al., 2020).
Mécanisme D'action
Adamantane derivatives are often synthesized by reacting adamantane with other compounds. For example, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid .
In terms of pharmacokinetics, the properties of adamantane derivatives can vary widely depending on the specific compound and its structure. Some adamantane derivatives have been found to have good bioavailability and can cross the blood-brain barrier, which makes them potential candidates for treating neurological disorders .
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-15(13-1-2-13)20-17-19-14(9-24-17)16(23)21-18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDLBLFBIQOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)-2-cyclopropaneamido-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
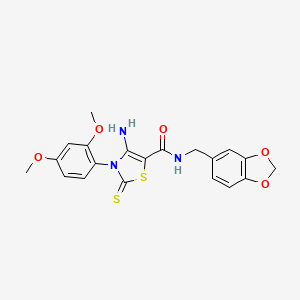


![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
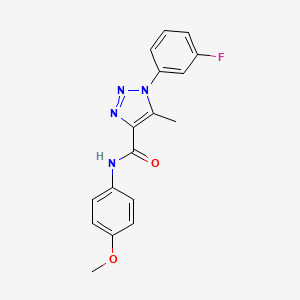
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)


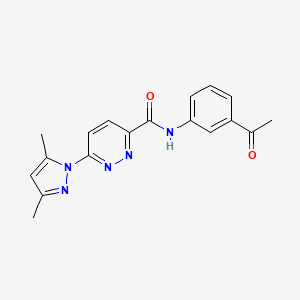
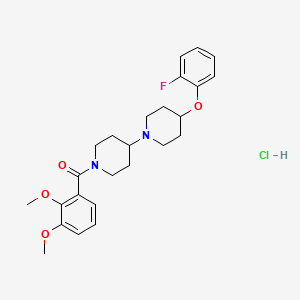
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)